(1R,2R,4aR,6aR,6aS,6bR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
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Description
(1R,2R,4aR,6aR,6aS,6bR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid is a useful research compound. Its molecular formula is C30H46O4 and its molecular weight is 471. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding and Crystal Structure
- Title Compound Hydrogen Bonding: The research on compounds closely related to the query, such as the (+)-14bα-3-Oxoglycyrrhetinic acid, focuses on the hydrogen bonding in non-racemic triterpenoid diketo acids. This study reveals how these compounds aggregate through carboxyl-to-ketone hydrogen-bonding catemers, forming chains that extend in specific crystal directions, contributing to our understanding of molecular interactions and crystal engineering (H. W. Thompson, R. Lalancette, & Elizabeth M. Kikolski, 2006).
Biological Activities
Anti-inflammatory Potential
Research on esculentoside B, a compound with a structure similar to the query, shows significant anti-inflammatory activities. This natural compound from the roots of Phytolacca acinosa Roxb demonstrates the inhibition of nitric oxide production and the suppression of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent (Fukushi Abekura et al., 2019).
Antiproliferative Effects on Cancer Cells
Ursolic acid derivatives, related to the compound , exhibit antiproliferative effects against various cancer cell lines. These studies highlight the potential of such compounds in cancer therapy, with specific derivatives showing significant inhibitory effects on pancreatic cancer cell growth (Ana S. Leal et al., 2012).
Chemical Synthesis and Transformations
- Synthetic Transformations: Studies have explored the synthesis and transformations of complex molecules, demonstrating the versatility of organic synthesis techniques. These transformations are essential for creating derivatives with potential pharmaceutical applications, as seen in the synthesis of 1,4-dihydro-4-oxo-(1)benzothieno(3,2-b)pyridine-2-carboxylic acid esters (K. Görlitzer & C. Kramer, 2000).
Novel Compound Isolation and Characterization
- Isolation of New Saponins: Research into plant saponins has led to the isolation of new compounds from Clerodendrum serratum, contributing to the knowledge of naturally occurring substances with diverse biological properties. Such studies are pivotal for discovering new drugs based on traditional medicines (S. Bhujbal et al., 2010).
Properties
IUPAC Name |
(1R,2R,4aR,6aR,6aS,6bR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-21,23-24,32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20?,21+,23?,24-,27-,28-,29+,30+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMNTKNSMLYTKS-BAKMLKDBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CC([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CCC(=O)C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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